
3-(1-Piperazinyl)-1,2-benzisothiazole
Overview
Description
3-(1-Piperazinyl)-1,2-benzisothiazole (C₁₁H₁₃N₃S, MW: 219.31) is a heterocyclic compound featuring a benzisothiazole core fused with a piperazine ring. It serves as a critical intermediate in pharmaceutical synthesis, notably in the production of antipsychotic agents such as Ziprasidone, a serotonin-dopamine antagonist . The compound is synthesized via reactions involving 7-hydroxy-3,4-dihydro-2(1H)-carbostyril and epoxy chloropropane under basic conditions, followed by conjugation with piperazine in alcoholic solutions . Its derivatives exhibit diverse bioactivities, including antimicrobial, anti-urease, and antiglycation properties, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
Nucleophilic Aromatic Substitution Using 3-Chloro-1,2-Benzisothiazole
Piperazine-Mediated Substitution in tert-Butanol
A widely cited method involves the reaction of 3-chloro-1,2-benzisothiazole with anhydrous piperazine in tert-butanol under nitrogen atmosphere . Key parameters include:
-
Molar ratio : A 5:1 excess of piperazine (0.57 mol) to 3-chloro-1,2-benzisothiazole (0.11 mol) ensures complete substitution.
-
Temperature : Reflux at 121°C for 24 hours achieves full conversion, monitored by thin-layer chromatography .
-
Workup : Post-reaction, the mixture is diluted with water, filtered, and the aqueous phase extracted with toluene. Acidification with HCl to pH 3.8 precipitates the hydrochloride salt, yielding 80% after crystallization .
Mechanistic Insight : The reaction proceeds via nucleophilic aromatic substitution (SₙAr), where piperazine’s amine group displaces the chloride atom. The electron-withdrawing isothiazole ring activates the C3 position for attack, while tert-butanol’s high boiling point facilitates prolonged reflux without solvent degradation .
Ethanol-Based Optimization
An alternative protocol uses ethanol as the solvent at 80°C for 36 hours, achieving an 85% yield . This method eliminates the need for inert gas purging, simplifying operational complexity. Comparative studies suggest ethanol’s polar protic nature enhances piperazine solubility, accelerating the reaction despite lower temperatures .
Bis(2-Cyanophenyl)disulfide Cyclization Route
Piperazine-Assisted Cyclization in Isopropanol
Bis(2-cyanophenyl)disulfide undergoes cyclization with piperazine in refluxing isopropanol (115°C) over 23 hours . The process involves:
-
Stoichiometry : A 5:1 molar excess of piperazine (93.2 mmol) to disulfide (18.6 mmol).
-
Byproduct Management : Unreacted disulfide is recovered via hydrogen peroxide treatment, enabling a 33% recycle rate .
-
Yield : 34% after purification by pH-adjusted extraction and charcoal treatment .
Limitations : Low yield stems from competing side reactions, including incomplete cyclization and disulfide reformation. The method’s industrial viability is limited compared to SₙAr routes .
Comparative Analysis of Synthetic Methods
Reaction Efficiency and Scalability
Purity and Crystallization
-
Hydrochloride Salt Formation : Acidifying the toluene extract with HCl yields the hydrochloride salt, which is crystallized from isopropanol at 0–5°C to >99% purity .
-
Charcoal Treatment : Activated carbon (DARCO KB-B®) removes colored impurities, critical for pharmaceutical-grade intermediates .
Industrial-Scale Considerations
Solvent Selection
-
tert-Butanol : Preferred for high-temperature reactions due to its stability, though cost and recovery pose challenges .
-
Ethanol : Economical and environmentally favorable, but longer reaction times increase energy costs .
Process Optimization
Chemical Reactions Analysis
3-(1-Piperazinyl)-1,2-benzisothiazole undergoes various chemical reactions, including substitution reactions. The compound can react with different reagents under specific conditions to form derivatives with diverse biological activities. For example, the reaction with sulfonium salts can lead to the formation of protected piperazines . The major products formed from these reactions are often characterized by their biological activity, such as antibacterial properties .
Scientific Research Applications
3-(1-Piperazinyl)-1,2-benzisothiazole exhibits significant biological activity, particularly as a dopamine and serotonin receptor antagonist. This mechanism is crucial for its application in treating psychiatric disorders:
- Dopamine Receptor Antagonism : Inhibits dopamine signaling, which is beneficial in managing conditions such as schizophrenia and bipolar disorder.
- Serotonin Receptor Antagonism : Modulates serotonin levels, impacting mood regulation and anxiety disorders.
Intermediate for Antipsychotic Drugs
This compound serves as a key intermediate in the synthesis of various antipsychotic medications, including:
- Ziprasidone : An atypical antipsychotic used to treat schizophrenia and acute mania associated with bipolar disorder. The compound's structure contributes to its pharmacological profile by enhancing receptor binding affinity .
- Lurasidone : Another atypical antipsychotic where this compound plays a role in its synthesis .
Antibacterial Activity
Research indicates that derivatives of this compound exhibit antibacterial properties, showcasing effectiveness against pathogens like Bacillus subtilis and Staphylococcus aureus. This suggests potential applications in developing antimicrobial agents .
Neuroleptic Activity
Studies have demonstrated the neuroleptic effects of compounds derived from this compound, affirming its utility in treating psychotic disorders. Its derivatives have been shown to possess favorable pharmacokinetic profiles compared to existing medications .
Mechanism of Action
The mechanism of action of 3-(1-Piperazinyl)-1,2-benzisothiazole involves its interaction with dopamine and serotonin receptors. By antagonizing these receptors, the compound can modulate neurotransmitter activity in the brain, which is crucial for its antipsychotic effects . The molecular targets and pathways involved in its action are primarily related to the central nervous system, where it helps in balancing neurotransmitter levels .
Comparison with Similar Compounds
Thiourea and Urea Derivatives
Double conjugation of 3-(1-piperazinyl)-1,2-benzisothiazole with glutamic acid yields thiourea (49) and urea (50) derivatives. Key findings include:
- Anti-Urease Activity : Thiourea derivatives (IC₅₀: 4.6 ± 0.1 to 14.5 ± 0.4 µM) outperform urea analogs due to enhanced electron-withdrawing effects from substituents like fluoro .
- Antimicrobial Activity : Thiourea moieties with fluoro substituents exhibit a 28 ± 0.31 mm inhibition zone against Gram-negative bacteria (e.g., E. coli), compared to 13 ± 0.18 mm for urea derivatives with methoxy groups .
- Antiglycation Activity : Thioureas show moderate activity (IC₅₀: 10–23 µM), with para-methoxy groups further enhancing potency .
Table 1: Activity Comparison of Thiourea vs. Urea Derivatives
Property | Thiourea Derivatives | Urea Derivatives |
---|---|---|
Anti-Urease IC₅₀ (µM) | 4.6–14.5 | >20 |
Antimicrobial Zone (mm) | 28 ± 0.31 | 13 ± 0.18 |
Antiglycation IC₅₀ (µM) | 10–23 | >25 |
Peptide-Conjugated Derivatives
Conjugation with pentapeptides (GVGVP and GFGVP) modifies bioactivity:
- Antimicrobial Activity : GFGVP derivatives (33 ± 0.74 mm zone) surpass GVGVP analogs (25 ± 0.76 mm) due to phenylalanine-induced hydrophobicity .
- Urease Inhibition : Para-methoxy substitutions yield IC₅₀ values <10 µM, highlighting the role of electron-donating groups in enzyme interaction .
Table 2: Peptide-Conjugated Derivatives
Peptide | Antimicrobial Zone (mm) | Key Structural Feature |
---|---|---|
GFGVP | 33 ± 0.74 | Hydrophobic Phe residue |
GVGVP | 25 ± 0.76 | Less hydrophobic Val |
Structural Analogs: Piperazine-Substituted Chalcones vs. Non-Piperazine Derivatives
- Piperazine-Substituted Chalcones: Cluster 12 compounds (8 analogs) show moderate urease inhibition (IC₅₀: ~10–70 µM), with lower potency compared to non-piperazine chalcones .
- Non-Piperazine Chalcones: Cardamonin (IC₅₀: 4.35 µM) demonstrates superior activity, attributed to hydroxyl groups at ortho/para positions and absence of bulky substituents .
Table 3: Chalcone Activity Comparison
Compound Type | Example | IC₅₀ (µM) | Key Features |
---|---|---|---|
Piperazine-Substituted | Cluster 12 | 10–70 | Bulky piperazine ring |
Non-Piperazine | Cardamonin | 4.35 | Hydroxyl groups, no piperazine |
Benzisothiazole Derivatives with Modified Piperazine Moieties
- 5-HT1A Receptor Affinity : Hexahydro-1,2-benzisothiazol-3-one derivatives with 2-pyrimidinylpiperazinyl groups (e.g., compound 37, Ki: 10 nM) exhibit high receptor binding, comparable to buspirone .
- Antipsychotic Potential: this compound hydrochloride is a direct precursor to Ziprasidone, highlighting its role in CNS drug design .
Toxicity Considerations
- Genotoxicity: 1,2-Benzisothiazole derivatives with aromatic nitro or amino groups exhibit DNA-damaging activity, while 3-alkylaminoacylamino analogs are non-genotoxic .
- Safety Profile : The hydrochloride derivative (CAS 87691-88-1) is classified with warnings for skin sensitization (H317) and eye irritation (H319) .
Biological Activity
3-(1-Piperazinyl)-1,2-benzisothiazole is a chemical compound with significant biological activity, particularly in the field of pharmacology. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably the atypical antipsychotic medication ziprasidone. Its structure, characterized by a benzisothiazole core substituted with a piperazine group, contributes to its interaction with neurotransmitter systems in the brain.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃N₃S
- Molecular Weight : 225.31 g/mol
- CAS Number : 87691-87-0
The compound's unique bicyclic structure enhances its ability to interact with biological targets, particularly neurotransmitter receptors such as serotonin (5-HT) and dopamine (D2) receptors.
Biological Activities
Research has demonstrated that this compound exhibits various biological activities:
- Antipsychotic Activity : As an intermediate in the synthesis of ziprasidone, it acts as an antagonist at both serotonin (5-HT2) and dopamine (D2) receptors, which are critical in the treatment of schizophrenia and mood disorders .
- Antibacterial and Antifungal Properties : Preliminary studies indicate that this compound may possess antibacterial and antifungal activities, suggesting potential applications beyond psychiatric disorders.
- Neuroleptic Effects : The compound has been studied for its neuroleptic properties, making it a candidate for further exploration in treating psychotic disorders .
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. Its interaction with serotonin and dopamine receptors can lead to improved therapeutic outcomes for patients suffering from psychiatric conditions:
- Dopamine D2 Receptor Antagonism : Reduces symptoms of psychosis.
- Serotonin 5-HT2 Receptor Antagonism : May alleviate mood disturbances associated with depression and anxiety.
- Potential 5-HT1A Agonism : This activity could contribute to anxiolytic effects, enhancing its profile as a treatment for anxiety disorders .
Synthesis Methods
The synthesis of this compound typically involves nucleophilic substitution reactions. Common methods include:
Method | Description | Yield |
---|---|---|
Heating piperazine with 3-chloro-1,2-benzisothiazole | Conducted under reflux conditions | 55% - 70% |
Disulfide route | A one-step commercial process developed for efficiency | Not specified |
These methods highlight the compound's synthetic accessibility, which is essential for its pharmaceutical applications .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antipsychotic Efficacy :
- A study demonstrated that derivatives of this compound could effectively modulate receptor activity, leading to potential improvements in treating schizophrenia compared to existing medications.
- Neuropharmacological Studies :
-
Antimicrobial Activity :
- Initial investigations into its antibacterial properties have yielded positive results against specific bacterial strains, warranting further exploration into its use as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(1-Piperazinyl)-1,2-benzisothiazole?
The most efficient method involves a one-step reaction between 2-cyanophenyl disulfide and excess piperazine in the presence of dimethyl sulfoxide (DMSO) and isopropyl alcohol (IPA) at 120–125°C for 24 hours. DMSO acts as an oxidizing agent to regenerate reactive intermediates, while IPA facilitates mixing by solubilizing solids. This process achieves yields of 75–80% and avoids the thermal instability of intermediates like thiosulfinate derivatives . Post-synthesis purification typically involves fractional distillation and filtration to isolate the product as yellow crystals (melting point: 67–71°C) .
Q. How is this compound characterized after synthesis?
Characterization relies on spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) for structural confirmation of the piperazinyl and benzisothiazole moieties.
- Mass Spectrometry (MS) to verify molecular weight (219.31 g/mol) and purity.
- Melting Point Analysis (67–71°C) to assess crystallinity .
Q. What are the primary applications of this compound in drug discovery?
It serves as a key intermediate in synthesizing atypical antipsychotics like ziprasidone and lurasidone. Its piperazinyl group enables functionalization via alkylation or conjugation to introduce pharmacologically active substituents .
Advanced Research Questions
Q. What synthetic strategies are used to design 3-(piperazinyl)-1,2-benzisothiazole derivatives with enhanced bioactivity?
Three main approaches are employed (Scheme 65 in ):
- Strategy 1 : Alkylation of the piperazinyl nitrogen with oxygen-functionalized chains (e.g., ethyl, propyl) to create intermediates, followed by reaction with terminal groups (e.g., fluoro, bromo substituents) .
- Strategy 2 : Use of pre-functionalized reagents (e.g., 259a/b) to introduce regioisomeric diversity .
- Strategy 3 : Pre-linking substituents (e.g., PPARγ-targeting chains) before final alkylation . Derivatives with electron-withdrawing groups (e.g., fluoro) show improved antimicrobial and enzyme inhibition (IC50: 4.6–23 µM) .
Q. How do experimental conditions influence the stability and yield of intermediates?
- Thermal Instability : Thiosulfinate intermediates degrade at room temperature, forming bis-sulfide byproducts. This necessitates immediate purification or low-temperature storage .
- Reagent Ratios : Excess piperazine (≥2.5 equivalents) minimizes byproduct formation, while DMSO/IPA ratios optimize reaction homogeneity .
- Regioselectivity : Alkylation with reagents like 259b produces regioisomeric mixtures, requiring chromatographic separation .
Q. What methodologies are used to evaluate the pharmacological potential of derivatives?
- Antimicrobial Activity : Agar well diffusion and microdilution assays against pathogens like Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : Urease and H+/K+-ATPase inhibition studies via spectrophotometric assays, with IC50 values benchmarked against thiourea (IC50 = 21 µM) .
- Antiglycation Activity : Bovine serum albumin (BSA)-glucose assay to assess diabetic complication mitigation .
Q. Data Contradiction and Optimization Challenges
Q. How can conflicting data on intermediate stability be resolved?
highlights the instability of thiosulfinate intermediates, which decompose into bis-sulfide compounds. However, notes that varying reaction conditions (A–D) can stabilize intermediates through rapid alkylation or low-temperature processing. Researchers should prioritize in situ derivatization or use stabilizing agents like IPA to mitigate degradation .
Q. Why do certain substituents yield inconsistent bioactivity results?
For example, methoxy groups enhance antiglycation activity (IC50 = 10 µM) but show weaker antimicrobial effects compared to fluoro substituents. This discrepancy arises from differences in target binding pockets: antiglycation relies on hydrophobic interactions, while antimicrobial activity depends on electron-withdrawing effects disrupting bacterial membranes .
Q. Methodological Recommendations
- Purification : Use flash chromatography or preparative HPLC to separate regioisomers and byproducts .
- Analytical Validation : Combine high-resolution MS and <sup>13</sup>C-NMR to confirm substituent positioning in derivatives .
- Biological Assays : Include positive controls (e.g., thiourea for urease inhibition) and replicate experiments to ensure reproducibility .
Properties
IUPAC Name |
3-piperazin-1-yl-1,2-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-2-4-10-9(3-1)11(13-15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDOFMHJLWKXIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NSC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236556 | |
Record name | 3-(1-Piperazinyl)-1,2-benzisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87691-87-0 | |
Record name | 3-(1-Piperazinyl)-1,2-benzisothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87691-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-Piperazinyl)-1,2-benzisothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087691870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1-Piperazinyl)-1,2-benzisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(piperazin-1-yl)-1,2-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.501 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(1-PIPERAZINYL)-1,2-BENZISOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59D8RAT1F9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.